2-(4-ethylphenoxy)-N-mesitylacetamide
Description
2-(4-Ethylphenoxy)-N-mesitylacetamide is an acetamide derivative featuring a 4-ethylphenoxy substituent and a mesityl (2,4,6-trimethylphenyl) group. This compound is synthesized via nickel-catalyzed cross-coupling reactions, as demonstrated by its preparation from aryl chloride precursors under specific catalytic conditions (e.g., (meso-L1)Ni(4-CN-Ph)Cl at 120°C), yielding 44% isolated product . Its structural characterization includes NMR data confirming the presence of key functional groups, such as the ethylphenoxy moiety (δ 1.22 ppm for CH3) and aromatic protons (δ 6.8–7.5 ppm) .
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-5-16-6-8-17(9-7-16)22-12-18(21)20-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLAWIWYEGKHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues in the N-Arylacetamide Family
a) 2-Azido-N-(4-methylphenyl)acetamide
- Structure: Differs by an azido (-N3) group instead of the ethylphenoxy moiety and a simpler 4-methylphenyl substituent.
- Synthesis : Prepared via nucleophilic substitution or azide addition pathways, emphasizing its role as a precursor for click chemistry applications .
- Applications : Primarily used in heterocyclic synthesis (e.g., triazoles), contrasting with the catalytic synthesis routes of the target compound.
b) 2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (1a–c)
- Structure: Incorporates a benzamide core with a thiourea (-N-CS-N-) linker and a 4-ethylphenoxy group.
- Synthesis: Achieved via multi-step reactions involving phenoxyalkylation followed by thiourea coupling .
c) 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5)
- Structure : Replaces the ethyl group with an acetyl (-COCH3) moiety and uses an o-tolyl (2-methylphenyl) instead of mesityl.
- Properties : Higher molecular weight (283.32 g/mol) and altered solubility due to the acetyl group. Safety data highlight risks such as skin/eye irritation, necessitating precautions during handling .
Key Structural and Functional Differences
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